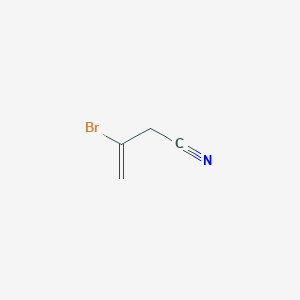

3-Bromo-3-butenenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

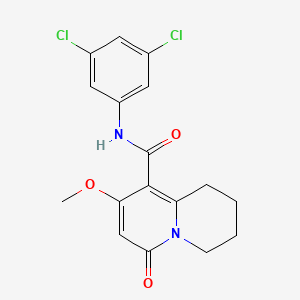

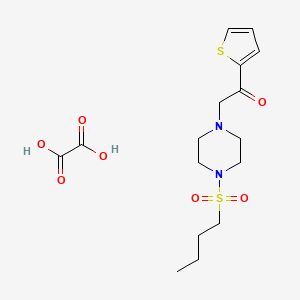

3-Bromo-3-butenenitrile is a chemical compound with the molecular formula C4H4BrN and a molecular weight of 145.99 . It is used in various chemical reactions and has significant applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of 3-Bromo-3-butenenitrile is determined by its molecular formula, C4H4BrN . Further analysis of its molecular structure would require more specific data or computational chemistry methods .Physical And Chemical Properties Analysis

3-Bromo-3-butenenitrile has a boiling point of 62-63 °C (under a pressure of 17 Torr) and a density of 1.5268 g/cm3 at 21 °C .Applications De Recherche Scientifique

Surface Chemistry and Semiconductor Reactions

3-Bromo-3-butenenitrile exhibits interesting properties when interacting with semiconductor surfaces. Research conducted on the bonding of nitriles, including 3-butenenitrile, on semiconductor surfaces like Ge(100)-2x1, reveals insights into the selectivity and competition of these reactions. The study found that while non-conjugated molecules like 3-butenenitrile don't typically form certain cycloaddition products, they can isomerize to conjugated nitriles, influencing the reaction outcomes on these surfaces. This isomerization suggests potential applications in semiconductor processing or surface chemistry, where specific reactions at the molecular level are crucial (Filler et al., 2003).

Catalysis and Chemical Transformations

The use of 3-butenenitrile in catalytic processes has been explored, particularly its isomerization. One study showed the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile using nickel complexes, indicating potential applications in chemical synthesis where controlling the structure of molecules is important. These transformations are crucial for the development of new materials and chemicals (Acosta-Ramírez et al., 2008).

Kinetic Studies and Reaction Mechanisms

Further investigations into the kinetics of such isomerization reactions have been carried out. For example, the isomerization of 2-methyl-3-butenenitrile to 3-pentenenitrile was closely studied using in situ spectroscopy, providing a deeper understanding of the reaction's kinetics. This kind of study is essential in industrial chemistry, where understanding and controlling the speed and pathways of chemical reactions can lead to more efficient and cost-effective processes (Bini et al., 2010).

Electron Spectroscopy and Surface Analysis

Research also delves into how 3-butenenitrile reacts with surfaces like Si(001)-2 x 1 at room temperature. Techniques like scanning tunneling microscopy and X-ray photoelectron spectroscopy reveal different nitrogen chemical bonds formed during these interactions. Such insights are valuable in the fields of materials science and nanotechnology, where understanding surface reactions is key to developing new materials with specific properties (Rangan et al., 2005).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-bromobut-3-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c1-4(5)2-3-6/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXEVFWNDUUBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3-butenenitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2584693.png)

![N-allyl-2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2584695.png)

![Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2584698.png)

![5-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2584700.png)

![Methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]acetate](/img/structure/B2584703.png)

![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2584704.png)